

Spectroscopic Analysis of 1-Phenyl-1-pentyne: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-1-pentyne

Cat. No.: B1581927

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Introduction

1-Phenyl-1-pentyne (CAS No: 4250-81-1, Molecular Formula: $C_{11}H_{12}$, Molecular Weight: 144.21 g/mol) is an internal alkyne characterized by the presence of a phenyl group and a propyl group attached to the carbon-carbon triple bond.[1][2][3] This guide provides a detailed overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **1-phenyl-1-pentyne**, both 1H (proton) and ^{13}C NMR provide key insights into its molecular framework. The spectra are typically recorded in a deuterated solvent, such as deuteriochloroform ($CDCl_3$).[4]

1H NMR Spectroscopic Data

The 1H NMR spectrum of **1-phenyl-1-pentyne** exhibits characteristic signals for both the aromatic protons of the phenyl ring and the aliphatic protons of the pentynyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--|
| ~7.40 - 7.45 | Multiplet | 2H | ortho-Protons of Phenyl Ring |
| ~7.25 - 7.35 | Multiplet | 3H | meta & para-Protons of Phenyl Ring |
| ~2.40 | Triplet | 2H | -C \equiv C-CH ₂ - (Propargylic Protons) |
| ~1.65 | Sextet | 2H | -CH ₂ -CH ₂ -CH ₃ |
| ~1.05 | Triplet | 3H | -CH ₂ -CH ₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The sp-hybridized carbons of the alkyne typically resonate in the range of 70-100 ppm.[5]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| ~131.6 | para-Carbon of Phenyl Ring |
| ~128.3 | ortho/meta-Carbons of Phenyl Ring |
| ~127.8 | ortho/meta-Carbons of Phenyl Ring |
| ~123.5 | ipso-Carbon of Phenyl Ring |
| ~91.5 | C-C \equiv C-Ph |
| ~80.5 | C-C \equiv C-Ph |
| ~22.5 | -C \equiv C-CH ₂ - |
| ~21.3 | -CH ₂ -CH ₂ -CH ₃ |
| ~13.6 | -CH ₂ -CH ₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-phenyl-1-pentyne** is characterized by the absorption bands corresponding to the carbon-carbon triple bond and the aromatic ring.

| Wavenumber (cm ⁻¹) | Intensity | Assignment of Vibration |
|--------------------------------|---------------|--|
| ~3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~2850 - 2980 | Medium | Aliphatic C-H Stretch |
| ~2230 | Weak-Medium | C≡C Stretch (Internal Alkyne) [6] [7] |
| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~750, 690 | Strong | C-H Bending (Monosubstituted Benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-phenyl-1-pentyne**, the molecular ion peak and characteristic fragment ions are observed.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
|----------------------------|--------------------|--|
| 144 | High | Molecular Ion [M] ⁺ [1] [8] |
| 129 | Moderate | [M - CH ₃] ⁺ |
| 115 | High | [M - C ₂ H ₅] ⁺ [8] |
| 91 | Moderate | Tropylium Ion [C ₇ H ₇] ⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-25 mg of **1-phenyl-1-pentyne** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.1% tetramethylsilane (TMS) as an internal standard.[\[9\]](#)
- **Tube Loading:** Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[\[9\]](#)
- **Instrument Setup:** Place the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** Lock the spectrometer onto the deuterium signal of the CDCl_3 . Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon, with a sufficient number of scans to achieve a good signal-to-noise ratio.[\[10\]](#)
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H spectrum and reference both spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- **Sample Application:** Place a small drop of neat **1-phenyl-1-pentyne** directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

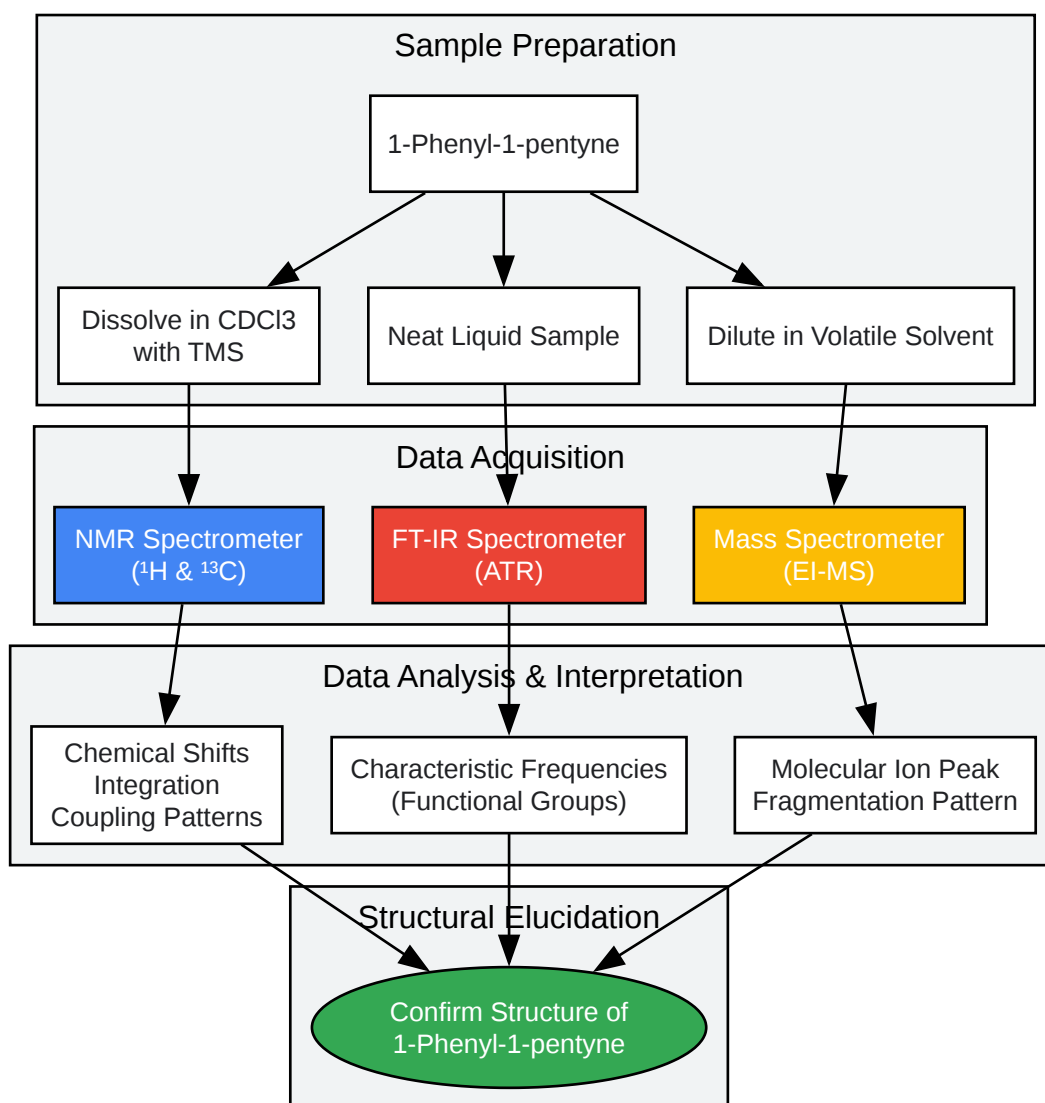
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry Protocol (Electron Ionization - EI)

- **Sample Introduction:** Introduce a dilute solution of **1-phenyl-1-pentyne** (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.[\[11\]](#)
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[12\]](#)
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** Ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **1-phenyl-1-pentyne**.



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Caption: Workflow for the spectroscopic characterization of **1-Phenyl-1-pentyne**.

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